N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Chemical Synthesis and Reactivity
The study of imidazo-[1,5-c][1,2,4]triazines and their nucleophilic interactions demonstrates the versatility of imidazo-pyrazole derivatives in chemical synthesis. These compounds can selectively form monoamides through reactions with primary and secondary aliphatic amines. This property is crucial for developing novel heterocyclic compounds, including imidazo-triazino-benzoxazepines and benzodiazepines, showcasing the potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide as a scaffold in medicinal chemistry (Sadchikova & Mokrushin, 2014).
Heterocyclic Compounds Synthesis
Thiosemicarbazide derivatives have been used as precursors for synthesizing various heterocyclic ring systems, including imidazole and triazine derivatives. Such compounds have demonstrated antimicrobial activities, indicating the potential biomedical applications of imidazo-pyrazole derivatives (Elmagd et al., 2017).
Catalysis and Synthetic Methodology
Catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition represents an efficient method for producing novel compounds rapidly under mild conditions. This approach highlights the applicability of this compound derivatives in drug discovery and development processes (Liu et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is the mTOR (mammalian target of rapamycin) protein . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, the mTOR protein, by inhibiting its activity . This inhibition occurs in an ATP-competitive manner, meaning that the compound competes with ATP for binding to the mTOR protein . The inhibition of mTOR leads to a decrease in the phosphorylation of key downstream effectors, such as AKT and S6 .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting mTOR, the compound reduces the phosphorylation of AKT and S6, key components of this pathway . This leads to a decrease in cell proliferation and an increase in cell cycle arrest .
Result of Action
The result of the action of this compound is a significant anti-proliferative activity, especially against non-small cell lung cancer cells . This is due to the compound’s ability to inhibit mTOR, leading to a decrease in the phosphorylation of AKT and S6, and subsequently, a decrease in cell proliferation and an increase in cell cycle arrest .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide plays a crucial role in biochemical reactions .
Cellular Effects
This compound has been shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-11(2-4-12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFTSNEHIRVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN3C2=CC=N3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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